molecular formula C10H11NO4 B1394992 Methyl 4,5-dimethyl-2-nitrobenzoate CAS No. 90922-74-0

Methyl 4,5-dimethyl-2-nitrobenzoate

Cat. No. B1394992
CAS RN: 90922-74-0
M. Wt: 209.2 g/mol
InChI Key: BDRRSVADGVAMQA-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-nitrobenzoate is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 . It is stored at temperatures between 0-8°C .


Molecular Structure Analysis

The InChI code for Methyl 4,5-dimethyl-2-nitrobenzoate is 1S/C10H11NO4/c1-6-4-8(10(12)15-3)9(11(13)14)5-7(6)2/h4-5H,1-3H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

Methyl 4,5-dimethyl-2-nitrobenzoate has a molecular weight of 209.2 . It is recommended to be stored at temperatures between 0-8°C . The compound has a predicted boiling point of 334.9±37.0 °C and a predicted density of 1.218±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Aromatic Esters

Methyl 4,5-dimethyl-2-nitrobenzoate: is utilized in the synthesis of various aromatic esters. These esters are significant due to their applications in flavors, fragrances, and as intermediates in organic synthesis . The compound’s ability to undergo esterification reactions makes it valuable for producing esters with specific scent or flavor profiles.

Catalyst Research

This compound is used in studies involving solid acid catalysts for esterification processes . Research in this field aims to develop more efficient and environmentally friendly catalysts for industrial chemical synthesis, potentially reducing the need for traditional, more polluting acid catalysts.

Safety And Hazards

The safety information for Methyl 4,5-dimethyl-2-nitrobenzoate indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

properties

IUPAC Name

methyl 4,5-dimethyl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6-4-8(10(12)15-3)9(11(13)14)5-7(6)2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRRSVADGVAMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696359
Record name Methyl 4,5-dimethyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dimethyl-2-nitrobenzoate

CAS RN

90922-74-0
Record name Methyl 4,5-dimethyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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